
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid
概要
説明
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is a chemical compound with the molecular formula C14H12ClNO2 . It is stored in an inert atmosphere at 2-8°C . It is used for research purposes .
Synthesis Analysis
The synthesis of acridine derivatives, including 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid, has been a subject of active research . The development of aza-acridine and other heteroatom-substituted acridine derivatives has been emphasized to broaden the applicability of acridine derivatives . A review has focused on the various steps of acridine scaffolds’ synthetic transformation .Molecular Structure Analysis
The molecular structure of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is characterized by its planar form, which is likely due to the presence of π-conjugated planar structure . The compound has a molecular weight of 261.70 .Chemical Reactions Analysis
Acridine derivatives have been found to show a wide variety of applications in pharmacology and industry . They have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . The demand for synthetic scaffold advancements and modifications has grown in recent decades .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid are characterized by its rigid structure, planarity, high thermal stability, and ability to donate electrons . It has pharmacological, photophysical, and biological properties .科学的研究の応用
Organic Electronics
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid: derivatives are pivotal in the field of organic electronics due to their strong electron-donating ability and remarkable optoelectronic properties . They are particularly useful in the development of organic light-emitting diodes (OLEDs), where they serve as electron-donor groups, enhancing the efficiency and brightness of these devices .
Catalysis
In catalysis, these compounds facilitate various chemical reactions, including Suzuki–Miyaura cross-coupling . This process is essential for creating complex organic molecules, which are often used in pharmaceuticals and agrochemicals.
Fluorescence and Sensing
Due to their absorption and fluorescence properties, derivatives of 9-chloro-tetrahydroacridine can be employed as fluorescent markers or sensors . They can detect the presence of ions or molecules, making them valuable in environmental monitoring and medical diagnostics.
Solar Cell Development
The photophysical properties of these acridine derivatives make them suitable for use in solar cells . They can function as active layers in organic photovoltaics, contributing to the conversion of solar energy into electrical energy.
Medicinal Chemistry
These compounds have shown potential in medicinal chemistry, particularly as inhibitors of topoisomerase enzymes . By blocking DNA transcription, they can impede the proliferation of cancer cells, offering a pathway for developing new anticancer drugs.
Dye Industry
In the dye industry, the derivatives of 9-chloro-tetrahydroacridine are used to produce dyes and pigments . Their structural properties allow for the creation of a wide range of colors, which are used in textiles, inks, and coatings.
作用機序
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact withDNA . They intercalate into the DNA structure, causing significant changes in its conformation and function .
Mode of Action
The mode of action of acridine derivatives, including 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid, primarily involves DNA intercalation . The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helix caused by acridine derivatives can disrupt various biological processes involving dna and related enzymes . This disruption can affect a wide range of cellular functions, potentially leading to cell death, which is why acridine derivatives are often researched as potential therapeutic agents .
Result of Action
The dna intercalation caused by acridine derivatives can lead to significant changes in cellular function, potentially resulting in cell death . This makes these compounds potential candidates for the treatment of various disorders, including cancer .
Safety and Hazards
将来の方向性
The future directions for 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid and other acridine derivatives include continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a main topic of research .
特性
IUPAC Name |
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKDLIOIPPDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)
![methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2751046.png)
![2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2751047.png)
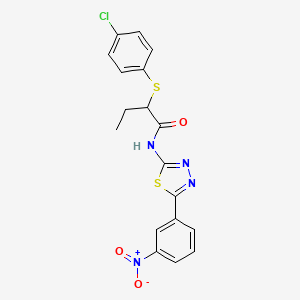

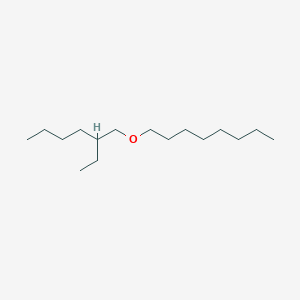

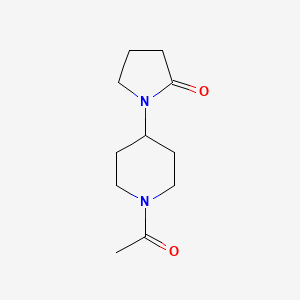
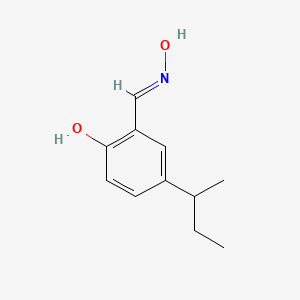
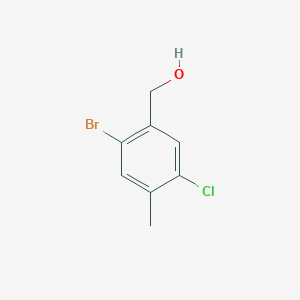
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2751058.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751060.png)
![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)
![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)